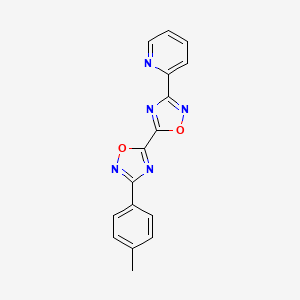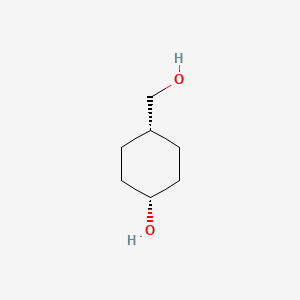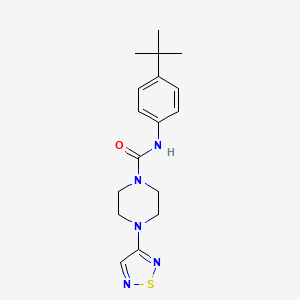
1-Methyl-4-(2-phenoxyethylsulfinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(2-phenoxyethylsulfinyl)benzene is a useful research compound. Its molecular formula is C15H16O2S and its molecular weight is 260.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Interaction with Human Serum Albumin and Antioxidant Activity
Phenolic acids and their derivatives, including compounds similar to 1-Methyl-4-(2-phenoxyethylsulfinyl)benzene, have been studied for their interaction with human serum albumin (HSA). These interactions are significant due to their implications in drug transport and metabolism. A study found that certain structural modifications, such as methylation of hydroxy groups on the benzene ring, enhance binding affinities to HSA. Moreover, these interactions can influence the antioxidant activity of the compounds, potentially impacting their therapeutic effectiveness (Zhang et al., 2018).
Renewable Monomer Feedstocks via Olefin Metathesis
Research on converting seed oil-based feedstocks, such as methyl oleate, into valuable commercial materials through olefin metathesis highlights the potential industrial applications of compounds like this compound. These processes, catalyzed by specific catalysts, can lead to the selective formation of economically significant products, demonstrating the role of such compounds in sustainable chemical synthesis (Burdett et al., 2004).
Proton Exchange Membranes in Fuel Cells
The crosslinking of sulphonated poly(ether ether ketone) using aromatic bis(hydroxymethyl) compounds, including structures related to this compound, has been explored for the development of proton exchange membranes (PEMs) for fuel cells. These materials exhibit controlled swelling, desirable ionic conductivity, and enhanced chemical stability, essential for efficient and durable fuel cell operation (Hande et al., 2008).
Metal-Free Catalytic Systems for Lignin Depolymerization
Ionic liquids containing benzyl and sulfinyl motifs similar to this compound have been shown to promote the generation of free radicals, facilitating the metal-free catalytic depolymerization of lignin. This process represents a promising approach for valorizing lignin, a major component of lignocellulosic biomass, into valuable chemicals and fuels, contributing to the development of sustainable biorefineries (Yang et al., 2015).
Propiedades
IUPAC Name |
1-methyl-4-(2-phenoxyethylsulfinyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2S/c1-13-7-9-15(10-8-13)18(16)12-11-17-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIXLMBNMXAKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2516467.png)
![N-cyclopropyl-1-[6-({2-[(3,5-difluorophenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2516468.png)
![Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2516469.png)
![1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2516470.png)


![3-Benzo[1,3]dioxol-5-yl-3-oxo-propionic acid methyl ester](/img/structure/B2516477.png)
![1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride](/img/structure/B2516481.png)
![N-[(2-Pyridin-2-ylphenyl)methyl]propan-2-amine;dihydrochloride](/img/structure/B2516482.png)

![N-isopropyl-2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2516486.png)
![6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B2516487.png)

